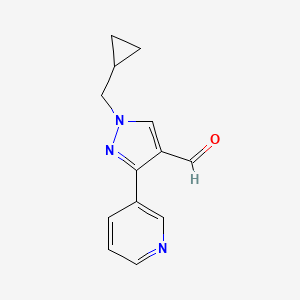

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Description

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a cyclopropylmethyl group and at the 3-position with a pyridin-3-yl moiety. The aldehyde group at the 4-position enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8-10H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFITWWYTCZGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction and Pyridinyl Substitution

One common approach to synthesize pyrazole derivatives substituted with pyridinyl groups involves palladium-catalyzed Suzuki coupling reactions. For example, pyrazole intermediates bearing halogen atoms at the 3-position can be coupled with pyridin-3-yl boronic acids under Suzuki conditions to install the pyridine moiety efficiently with moderate to good yields (55–61%).

- Key Reaction: Suzuki coupling of halogenated pyrazole with 3-pyridinyl boronic acid.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).

- Conditions: Typically carried out in polar solvents under inert atmosphere at elevated temperatures.

- Yields: 55–61% reported for similar pyrazole-pyridine coupling reactions.

This method allows for selective and mild introduction of the pyridin-3-yl group, preserving other sensitive functionalities on the pyrazole ring.

Introduction of the Cyclopropylmethyl Group at N1

The N1-substitution with a cyclopropylmethyl group is generally achieved via alkylation of the pyrazole nitrogen using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

- Typical Procedure: The pyrazole nitrogen is deprotonated using a strong base such as potassium carbonate or sodium hydride.

- Alkylating Agent: Cyclopropylmethyl bromide or chloride.

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Temperature: Room temperature to moderate heating.

- Outcome: Efficient N-alkylation to yield 1-(cyclopropylmethyl)pyrazole derivatives.

This reaction is selective for the N1 position due to the acidity of the pyrazole NH and the nucleophilicity of the deprotonated nitrogen.

Introduction of the Aldehyde Group at the 4-Position

The aldehyde functionality at the 4-position of the pyrazole ring can be introduced via selective oxidation of a corresponding methyl or hydroxymethyl precursor.

- Method: Oxidation using Dess–Martin periodinane or other mild oxidizing agents.

- Precursor: 4-methyl or 4-hydroxymethyl pyrazole derivative.

- Conditions: Mild, often at room temperature to avoid overoxidation.

- Yield: High yields (up to 74–77%) reported for similar pyrazole-4-carbaldehydes.

Alternatively, direct formylation methods such as Vilsmeier–Haack reaction on the pyrazole ring can be employed, but these require careful control to avoid side reactions.

Representative Synthetic Scheme

| Step | Reaction Type | Reactants/Intermediates | Conditions/Notes | Yield (%) |

|---|---|---|---|---|

| 1 | N-Alkylation | Pyrazole + cyclopropylmethyl bromide | K2CO3, DMF, RT to 60°C | 80–90 |

| 2 | Suzuki Coupling | Halogenated pyrazole + 3-pyridinyl boronic acid | Pd catalyst, base, polar solvent, inert atmosphere | 55–61 |

| 3 | Oxidation to Aldehyde | 4-methyl or 4-hydroxymethyl pyrazole derivative | Dess–Martin periodinane, RT | 74–77 |

Research Findings and Experimental Data

- Yields and Selectivity: The combination of N-alkylation and Suzuki coupling provides a modular route with good selectivity and yields, facilitating structural diversification.

- Catalyst Efficiency: Palladium catalysts used in Suzuki coupling show high efficiency and functional group tolerance, essential for complex heterocyclic systems.

- Oxidation Conditions: Dess–Martin periodinane oxidation is preferred for its mildness and high selectivity in converting methyl groups to aldehydes without overoxidation or ring degradation.

- Purification: Products are typically purified by recrystallization or chromatography, with characterization by NMR and mass spectrometry confirming structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| N-Alkylation Base | Potassium carbonate or sodium hydride |

| Alkylating Agent | Cyclopropylmethyl bromide or chloride |

| Suzuki Catalyst | Pd(PPh3)4 or similar palladium complexes |

| Suzuki Solvent | DMF, dioxane, or other polar aprotic solvents |

| Oxidizing Agent | Dess–Martin periodinane |

| Typical Reaction Temp. | 25–80 °C depending on step |

| Typical Yields | N-alkylation: 80–90%; Suzuki: 55–61%; Oxidation: 74–77% |

| Purification Methods | Recrystallization, column chromatography |

Chemical Reactions Analysis

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

The compound's structure features a pyrazole ring, which is known for its diverse biological properties. The following sections highlight its potential applications in medicinal chemistry.

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antibacterial properties against pathogens like E. coli and Staphylococcus aureus. The compound's structural features may enhance its effectiveness against bacterial infections, indicating its potential use in developing new antimicrobial agents.

Anticancer Potential

The pyrazole scaffold has been linked to anticancer activity. Some derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. This compound may serve as a lead structure for developing novel anticancer therapies.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anti-inflammatory effects in animal models using related pyrazole compounds. |

| Study B | Reported antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential for treating infections. |

| Study C | Investigated anticancer properties, revealing the ability to induce apoptosis in specific cancer cell lines. |

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound exhibits potent antibacterial activity against P. aeruginosa and S. aureus, outperforming ampicillin. The 4-isopropylbenzyl group enhances lipophilicity, while the 4-fluorophenyl group contributes to target affinity via halogen bonding.

- 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: The benzoyl and nitro groups confer strong antioxidant and anti-inflammatory activities. However, the electron-withdrawing nitro group may reduce metabolic stability compared to the electron-rich pyridin-3-yl group in the target compound. IR data (C=O stretch at 1633 cm⁻¹, Ar-NO₂ at 1348 cm⁻¹) highlight distinct spectral features compared to the cyclopropylmethyl-pyridinyl analog .

- 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: The thiophene ring offers π-π stacking interactions, while the 4-chlorophenyl group enhances antibacterial activity.

Anticancer Activity Comparisons

- 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) :

Demonstrates significant antiproliferative activity against HeLa, MCF7, and A549 cancer cells. The coumarin and methoxyphenyl groups contribute to DNA intercalation, whereas the pyridin-3-yl group in the target compound may interact with kinase domains or epigenetic targets .

Physicochemical and Spectroscopic Comparisons

Notes:

- The cyclopropylmethyl group may introduce unique NMR signals (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and affect C-H stretching in IR (~2800 cm⁻¹) .

- Pyridin-3-yl substituents typically show aromatic proton signals at δ 7.5–8.5 ppm and C=N stretches near 1529 cm⁻¹ .

Research Findings and Implications

- Antimicrobial Potential: The target compound’s pyridin-3-yl group may enhance Gram-negative bacterial targeting compared to purely phenyl-substituted analogs .

- Anticancer Prospects : Pyridinyl moieties in related compounds show affinity for kinase inhibitors, suggesting the target compound could be optimized for oncology applications .

- Synthetic Flexibility : The aldehyde group enables derivatization into hydrazones or Schiff bases, expanding its utility in drug discovery .

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

- Introduction of the Cyclopropylmethyl Group : Alkylation of the pyrazole ring using cyclopropylmethyl halides in the presence of a base.

- Attachment of the Pyridin-3-yl Group : This is often performed through cross-coupling reactions such as Suzuki or Heck coupling, utilizing appropriate pyridinyl halides and palladium catalysts.

Biological Activity

The biological activity of this compound is diverse and includes:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, related compounds have shown efficacy against various bacterial strains, including E. coli and S. aureus .

Anti-inflammatory Effects

Studies have reported that pyrazole derivatives can act as COX-2 inhibitors, which are crucial in managing inflammatory conditions. This compound may also possess ulcerogenic activity, suggesting a dual role in inflammation modulation .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been linked to selective anti-proliferative actions on various human cancer cells, indicating that similar derivatives may inhibit cellular proliferation effectively .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The aldehyde group may participate in binding interactions that modulate enzyme activity or receptor signaling pathways .

Case Studies

Several studies highlight the biological relevance of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that related pyrazole compounds exhibited significant antitumor effects in vitro against various cancer cell lines, showcasing their potential as anticancer agents .

- Anti-parasitic Activity : Research has indicated that certain pyrazole derivatives possess anti-parasitic properties, adding another layer to their pharmacological profile .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | Pyridin-2-yl group | Varies; potential differences in reactivity |

| 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Pyridin-4-yl group | May exhibit different electronic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.